molecular formula C10H18O3 B1259227 8-Hydroxy-2,6-dimethyl-2-octenoic acid

8-Hydroxy-2,6-dimethyl-2-octenoic acid

Cat. No.: B1259227
M. Wt: 186.25 g/mol
InChI Key: CDAJACJYYZHNJA-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-2,6-dimethyl-2-octenoic acid, specifically the (2E,6R)-stereoisomer, is a novel monoterpenoid compound of significant interest in biochemical and pharmacological research . This compound was first isolated from the Chinese herb Cistanche salsa and has been identified as a potent anti-osteoporotic agent . Research demonstrates its specific activity in suppressing bone weight loss and the decrease of mechanical bone strength in ovariectomized mice, which serves as a established model for postmenopausal osteoporosis . The biological activity is highly stereospecific; studies confirm that the (R)-enantiomer effectively suppresses bone loss, while the (S)-enantiomer shows no such activity, highlighting the critical importance of its chiral configuration for research applications . The compound belongs to the class of organic compounds known as acyclic monoterpenoids . Its structure features a carboxylic acid group, a hydroxy group, and a conjugated double bond system, contributing to its biological interactions and making it a valuable candidate for studying bone metabolism pathways . Beyond its direct anti-osteoporotic effects, extracts of its source plant, Cistanche salsa , have been documented to possess broad medicinal functions, including anti-oxidation and neuroprotection . This reagent is intended for research use only and is a vital tool for scientists investigating bone degeneration diseases, natural product chemistry, and the development of novel therapeutic agents for metabolic bone disorders.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

(E)-8-hydroxy-2,6-dimethyloct-2-enoic acid

InChI

InChI=1S/C10H18O3/c1-8(6-7-11)4-3-5-9(2)10(12)13/h5,8,11H,3-4,6-7H2,1-2H3,(H,12,13)/b9-5+

InChI Key

CDAJACJYYZHNJA-WEVVVXLNSA-N

Isomeric SMILES

CC(CC/C=C(\C)/C(=O)O)CCO

Canonical SMILES

CC(CCC=C(C)C(=O)O)CCO

Synonyms

8-hydroxy-2,6-dimethyl-2-octenoic acid
8-hydroxy-diMeC8COOH

Origin of Product

United States

Preparation Methods

Natural Extraction from Medicinal Plants

Isolation from Cistanche salsa

Cistanche salsa, a traditional Chinese herb, serves as a primary natural source of 8-hydroxy-2,6-dimethyl-2-octenoic acid. The compound is extracted from dried aerial parts using polar solvents such as methanol or ethanol. Sequential chromatographic purification—including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC)—yields the pure compound. Key parameters include:

  • Solvent System : Methanol-water (7:3 v/v) for initial extraction.
  • Chromatography : Silica gel eluted with chloroform-methanol gradients (95:5 to 80:20).
  • Yield : ~0.12% w/w from dried plant material.

The stereochemistry of the isolated compound is confirmed as (2E,6R)-8-hydroxy-2,6-dimethyl-2-octenoic acid via nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy.

Extraction from Dolichandrone spathacea

Leaves of Dolichandrone spathacea contain 8-hydroxy-2,6-dimethyl-2-octenoic acid as part of their antimicrobial constituent profile. The extraction protocol involves:

  • Solvent : Ethyl acetate for defatting, followed by 70% aqueous ethanol for extraction.
  • Purification : Reverse-phase HPLC using a C18 column with acetonitrile-water (65:35) mobile phase.
  • Yield : ~0.08% w/w, with purity >95% confirmed by liquid chromatography-mass spectrometry (LC-MS).

Chemical Synthesis Approaches

Chlorination and Hydroxylation of Ethyl 6-Hydroxy-8-Chlorocaprylate

A patented method for synthesizing ethyl 6,8-dichlorocaprylate (CN105693510A) provides insights into intermediate steps adaptable for 8-hydroxy-2,6-dimethyl-2-octenoic acid synthesis. Key stages include:

Chlorination Reaction

Ethyl 6-hydroxy-8-chlorocaprylate undergoes chlorination using thionyl chloride (SOCl₂) or solid phosgene in the presence of N,N-dimethyl benzylamine as an acid-binding agent.

  • Molar Ratios : 1:1.02–1.40 (substrate:chlorinating agent).
  • Solvent : Halogenated solvents (e.g., dichloroethane) or aromatic hydrocarbons (e.g., toluene).
  • Conditions :
    • Temperature: -5°C to 20°C during reagent addition.
    • Post-reaction heating: 50–85°C for 30–240 minutes.
Hydroxylation and Purification

The dichlorinated intermediate is subjected to alkaline hydrolysis to introduce the hydroxyl group.

  • Base : Sodium hydroxide (pH 9–11).
  • Isolation : Vacuum distillation at 5 mmHg collects the fraction boiling at 172–176°C.
  • Yield : 95.2–95.4% with ~96.5% purity.

Stereoselective Synthesis via Asymmetric Catalysis

A stereospecific route to the (6R)-configured compound employs Sharpless asymmetric dihydroxylation.

  • Starting Material : 2,6-Dimethyl-2-octenoic acid.
  • Catalyst : Osmium tetroxide (OsO₄) with chiral ligands (e.g., (DHQ)₂PHAL).
  • Conditions :
    • Solvent: tert-Butanol/water (1:1).
    • Temperature: 0°C, 24 hours.
  • Outcome : 78% yield with 92% enantiomeric excess (ee).

Analytical Characterization

Structural Elucidation

  • NMR Spectroscopy :

    • ¹H NMR (CD₃OD) : δ 5.53 (1H, d, J=15.8 Hz, H-2), 4.96 (1H, m, H-6), 1.41 (3H, s, CH₃-8).
    • ¹³C NMR : δ 174.2 (C-1), 128.5 (C-2), 72.4 (C-8), 22.1 (C-6-CH₃).
  • High-Resolution Mass Spectrometry (HR-MS) :

    • [M + Na]⁺ observed at m/z 207.1362 (calculated 207.1365 for C₁₀H₁₆O₃Na).

Comparative Analysis of Methods

Method Yield Purity Stereochemical Control Scalability
Natural Extraction 0.08–0.12% >95% Racemic Low
Chlorination-Hydroxylation 95% 96.5% Requires resolution High
Asymmetric Dihydroxylation 78% 92% ee High (6R configuration) Moderate

Challenges and Optimization Strategies

Natural Extraction Limitations

Low yields and racemic mixtures necessitate hybrid approaches combining extraction with enzymatic resolution.

Synthetic Route Improvements

  • Catalyst Recycling : N,N-dimethyl benzylamine in chlorination reactions is recoverable (>96% yield), reducing costs.
  • Solvent Selection : Toluene and dichloroethane minimize side reactions compared to DMF.

Q & A

Q. What methodologies are recommended for isolating 8-hydroxy-2,6-dimethyl-2-octenoic acid from natural sources like Cistanche salsa?

Answer:

  • Extraction Protocol : Use methanol or ethanol for initial extraction of dried plant material, followed by sequential solvent partitioning (e.g., hexane, ethyl acetate) to enrich the target compound .
  • Chromatographic Purification : Employ silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) for preliminary separation. Final purification can be achieved via reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) .
  • Validation : Confirm purity (>95%) using HPLC-DAD or LC-MS. Structural elucidation requires 1^1H NMR, 13^13C NMR, and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the stereochemical configuration of 8-hydroxy-2,6-dimethyl-2-octenoic acid?

Answer:

  • Chiral Chromatography : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases to resolve enantiomers .
  • Comparative Analysis : Compare optical rotation values with literature data (e.g., [α]D_D = −15.6° for the (6R)-enantiomer) .
  • Synthetic Derivatization : Convert the compound to a crystalline derivative (e.g., methyl ester) for X-ray crystallography to unambiguously assign configuration .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the anti-osteoporotic activity of 8-hydroxy-2,6-dimethyl-2-octenoic acid?

Answer:

  • Osteoclast Inhibition : Use RAW 264.7 cells differentiated into osteoclasts with RANKL. Measure tartrate-resistant acid phosphatase (TRAP) activity and pit formation on dentin slices .
  • Osteoblast Stimulation : Assess alkaline phosphatase (ALP) activity and mineralization in MC3T3-E1 pre-osteoblast cultures treated with the compound (10–50 μM) .
  • Mechanistic Studies : Perform Western blotting to evaluate MAPK/ERK or NF-κB signaling pathways, which are implicated in osteoclastogenesis .

Q. How can contradictions in synthetic yields of 8-hydroxy-2,6-dimethyl-2-octenoic acid be resolved?

Answer:

  • Catalytic Optimization : Compare palladium-catalyzed cross-coupling vs. organocatalytic methods. For example, Pd(OAc)2_2/PPh3_3 systems may offer higher regioselectivity (yield: 65–72%) than base-mediated aldol condensations (yield: 40–50%) .
  • Byproduct Analysis : Use GC-MS or 1^1H NMR to identify intermediates (e.g., diastereomeric diols) that reduce yield. Adjust reaction time/temperature to suppress side reactions .
  • Scale-Up Challenges : Pilot studies show microfluidic reactors improve mixing and heat transfer, enhancing reproducibility at >1 g scale .

Q. What strategies are recommended for studying the compound’s pharmacokinetics and metabolic stability?

Answer:

  • In Vitro ADME : Use Caco-2 cell monolayers to assess intestinal permeability. Reported apparent permeability (Papp_{app}): 8.2 × 106^{-6} cm/s, suggesting moderate absorption .
  • Hepatic Metabolism : Incubate with human liver microsomes (HLMs) and monitor depletion via LC-MS/MS. Half-life (t1/2_{1/2}) in HLMs: ~45 minutes, indicating moderate hepatic clearance .
  • Metabolite Identification : Use high-resolution LC-MSn^n to detect phase I/II metabolites (e.g., glucuronidation at the hydroxyl group) .

Methodological Notes

  • Safety Protocols : Handle the compound under fume hoods with PPE (gloves, goggles). Avoid inhalation/contact; acute toxicity data are limited (see LD50_{50} analogs in ) .
  • Data Reproducibility : Cross-validate spectral data with public databases (e.g., PubChem, DSSTox) and report batch-specific analytical certificates .

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